molecular formula C13H20OS B285977 1-(3-Thien-2-ylpropyl)cyclohexanol

1-(3-Thien-2-ylpropyl)cyclohexanol

Cat. No. B285977
M. Wt: 224.36 g/mol
InChI Key: DLDBZGNFXFRTKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Thien-2-ylpropyl)cyclohexanol, also known as THP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. THP is a derivative of cyclohexanol and contains a thienyl group attached to the cyclohexane ring. This compound has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The exact mechanism of action of 1-(3-Thien-2-ylpropyl)cyclohexanol is not fully understood. However, it is believed to act on the GABAergic system by enhancing the inhibitory effects of GABA, an important neurotransmitter in the brain. 1-(3-Thien-2-ylpropyl)cyclohexanol has also been shown to modulate the activity of ion channels, which may contribute to its anticonvulsant and analgesic effects.
Biochemical and Physiological Effects:
1-(3-Thien-2-ylpropyl)cyclohexanol has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which may contribute to its potential therapeutic applications in neurodegenerative diseases. 1-(3-Thien-2-ylpropyl)cyclohexanol has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuronal survival and plasticity.

Advantages and Limitations for Lab Experiments

1-(3-Thien-2-ylpropyl)cyclohexanol has several advantages for lab experiments. It is readily available and can be synthesized easily. 1-(3-Thien-2-ylpropyl)cyclohexanol is also relatively stable and can be stored for extended periods. However, 1-(3-Thien-2-ylpropyl)cyclohexanol has some limitations as well. It is not very water-soluble, which may limit its use in certain experiments. 1-(3-Thien-2-ylpropyl)cyclohexanol also has a relatively short half-life, which may require frequent dosing in animal studies.

Future Directions

There are several future directions for 1-(3-Thien-2-ylpropyl)cyclohexanol research. One potential area of research is the development of 1-(3-Thien-2-ylpropyl)cyclohexanol derivatives with improved pharmacological properties. Another area of research is the investigation of 1-(3-Thien-2-ylpropyl)cyclohexanol in combination with other drugs for potential synergistic effects. Additionally, further studies are needed to better understand the mechanism of action of 1-(3-Thien-2-ylpropyl)cyclohexanol and its potential therapeutic applications in various disease states.
In conclusion, 1-(3-Thien-2-ylpropyl)cyclohexanol is a promising compound that has potential therapeutic applications in various disease states. Its anticonvulsant, analgesic, and anti-inflammatory properties make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential therapeutic benefits.

Synthesis Methods

The synthesis of 1-(3-Thien-2-ylpropyl)cyclohexanol involves the reaction of cyclohexanone with 3-thienylpropanol in the presence of a reducing agent such as sodium borohydride. The reaction yields 1-(3-Thien-2-ylpropyl)cyclohexanol as a white crystalline solid with a melting point of 93-95°C.

Scientific Research Applications

1-(3-Thien-2-ylpropyl)cyclohexanol has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. 1-(3-Thien-2-ylpropyl)cyclohexanol has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Molecular Formula

C13H20OS

Molecular Weight

224.36 g/mol

IUPAC Name

1-(3-thiophen-2-ylpropyl)cyclohexan-1-ol

InChI

InChI=1S/C13H20OS/c14-13(8-2-1-3-9-13)10-4-6-12-7-5-11-15-12/h5,7,11,14H,1-4,6,8-10H2

InChI Key

DLDBZGNFXFRTKS-UHFFFAOYSA-N

SMILES

C1CCC(CC1)(CCCC2=CC=CS2)O

Canonical SMILES

C1CCC(CC1)(CCCC2=CC=CS2)O

Origin of Product

United States

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